1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound featuring a cyclopenta[c]pyrazole core substituted with a cyclopropylmethyl group at position 1 and a thiophen-3-yl moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and calcium channel inhibition . The thiophene and cyclopropyl groups may further modulate electronic properties and lipophilicity, influencing bioavailability and receptor interactions .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-12-13(3-1)16(8-10-4-5-10)15-14(12)11-6-7-17-9-11/h6-7,9-10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVWKMVTJAPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CSC=C3)CC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group , a thiophene ring , and a pyrazole ring , which contribute to its unique properties. The structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate enzyme or receptor activity, while the thiophene ring enhances binding affinity through π-π interactions. The compound's mechanism may involve:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Receptor Modulation : Interaction with cannabinoid receptors and other relevant targets in pain and inflammation pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antibacterial and antifungal properties. This compound has shown promise in inhibiting the growth of various microbial strains, suggesting potential therapeutic applications in treating infections .
Anticancer Activity
Preliminary studies on similar pyrazole structures indicate potential anticancer effects. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Anti-inflammatory Effects
The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that certain pyrazole derivatives can effectively reduce these cytokines' levels, indicating their potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of pyrazole derivatives similar to this compound. Results showed significant inhibition of COX-2 activity with IC50 values comparable to established drugs like celecoxib .
- Anticancer Potential : Another study investigated the cytotoxic effects of related compounds on MCF-7 breast cancer cells. Results indicated that specific derivatives exhibited high cytotoxicity (IC50 values ranging from 10 to 15 μM) against these cells, supporting their potential as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The specific applications of 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole include:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to reduce inflammation, making them candidates for treating inflammatory diseases.
- Antioxidant Activity : The presence of the thiophene ring may enhance free radical scavenging capabilities, providing protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential use as antimicrobial agents.
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Potential pathways include:
- Inhibition of enzyme activity.
- Modulation of receptor signaling.
- Interaction with nucleic acids.
Materials Science
The unique electronic properties of this compound make it suitable for applications in developing new materials. Its potential uses include:
- Organic Electronics : The compound's electronic properties could be harnessed in organic semiconductors or photovoltaic devices.
- Sensors : Its ability to interact with various chemical species may allow for the development of sensitive detection systems.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in vitro. This study highlights its potential application in treating inflammatory conditions.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
The biological activity of tetrahydrocyclopenta[c]pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Heteroaromatic Substitutions : Thiophen-3-yl and pyridin-2-yl groups () introduce π-π stacking capabilities, which may improve binding to aromatic residues in biological targets like ion channels.
- Polar vs. Nonpolar Substituents: The cyclopropylmethyl group in the target compound balances lipophilicity and steric bulk, possibly reducing off-target interactions compared to bulkier aryl groups (e.g., 4-fluorophenyl in ).
Preparation Methods
Formation of the Pyrazole Core
- The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or chalcones, followed by aromatization.
- Ionic liquids have been reported as efficient media for synthesizing 1,3-disubstituted pyrazoles, providing good yields and mild reaction conditions. For example, condensation of chalcones with hydrazines in the presence of base (NaOH) and ionic liquids facilitates pyrazole formation.
Introduction of Cyclopropylmethyl Group
- The cyclopropylmethyl substituent is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- One method involves the use of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a boronic ester intermediate, synthesized from 4-bromo-1-cyclopropylpyrazole by lithiation and subsequent reaction with isopropyl boronate. This intermediate is then used in Suzuki-Miyaura cross-coupling reactions to attach various aryl or heteroaryl groups.
- Reaction conditions for these palladium-catalyzed couplings typically include:
Attachment of the Thiophene Ring
- The thiophene ring at the 3-position can be introduced via cross-coupling reactions using thiophene boronic acids or halides.
- For example, 3-bromo- or 3-thiophenyl derivatives can be coupled with pyrazole boronic esters under Suzuki conditions.
- The use of palladium catalysts and bases under inert atmosphere ensures selective coupling at the desired position.
Formation of the Tetrahydrocyclopenta[c]pyrazole Framework
- The tetrahydrocyclopenta[c]pyrazole ring system is constructed by cyclization reactions involving the pyrazole and cyclopentane precursors.
- This may involve intramolecular cyclization promoted by heat or catalysts, often after the installation of substituents.
- Specific details on this step for the exact compound are limited in publicly available literature, but analogous cyclopentapyrazole systems are formed via cyclization of appropriate keto or halogenated precursors with pyrazole derivatives.
Representative Reaction Table
Detailed Research Findings
- The use of palladium-catalyzed Suzuki-Miyaura cross-coupling is central to the selective installation of both the cyclopropylmethyl and thiophene substituents on the pyrazole ring. The choice of catalyst and base, as well as reaction temperature, significantly affects the yield and purity of the product.
- Microwave-assisted reactions have demonstrated reduced reaction times (down to 10 minutes) with comparable yields, improving efficiency in the synthetic route.
- The boronic ester intermediate derived from 4-bromo-1-cyclopropylpyrazole is a versatile building block, enabling diverse functionalization at the 3-position of the pyrazole ring.
- Ionic liquids provide a green chemistry alternative for pyrazole ring synthesis, enhancing yields and simplifying purification steps.
- Purification typically involves extraction, drying, and chromatographic techniques such as reversed-phase HPLC to isolate the target compound in high purity.
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?
Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Cyclocondensation : Formation of the fused pyrazole-cyclopentane core via cyclocondensation of hydrazines with cyclopentanone derivatives under acidic conditions .
- Substitution Reactions : Introduction of the cyclopropylmethyl and thiophen-3-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for thiophene attachment) .
- Workup and Purification : Use of column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
Critical parameters include temperature control (e.g., 50°C for cycloadditions) and stoichiometric ratios of reagents like copper sulfate and sodium ascorbate in click chemistry steps .
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Validation relies on:
- Spectroscopic Techniques :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 259.12 g/mol for CHNS) .
- X-ray Crystallography (if applicable): For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced: How do steric and electronic effects of the cyclopropylmethyl and thiophen-3-yl groups influence reactivity?
Answer:
- Steric Effects : The cyclopropylmethyl group introduces significant steric hindrance, potentially slowing down nucleophilic substitutions but stabilizing intermediates via ring strain release .
- Electronic Effects : The thiophen-3-yl group’s electron-rich aromatic system enhances electrophilic substitution at the 2-position, affecting regioselectivity in cross-coupling reactions .
- Experimental Validation : Comparative studies with analogs (e.g., replacing thiophene with pyridine) show reduced reactivity in Suzuki couplings due to altered electronic profiles .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
Discrepancies often arise from:
- Solubility Variations : Thiophene-containing analogs may exhibit lower aqueous solubility than pyridine derivatives, affecting in vitro assays .
- Metabolic Stability : Cyclopropyl groups improve metabolic stability compared to ethyl or methyl substituents, leading to divergent pharmacokinetic profiles .
- Mitigation Strategies :
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact, as cyclopenta[c]pyrazole derivatives can be irritants .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., thiophene derivatives) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture and oxidizing agents .
Advanced: How can computational methods optimize the pharmacological profile of this compound?
Answer:
- Molecular Docking : Identify potential binding modes with targets (e.g., COX-2 or 5-LOX enzymes) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity risks (e.g., CYP450 inhibition by thiophene) .
- Dynamic Simulations : Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over time, guiding structural modifications .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Yield Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclocondensation) to improve reproducibility .
- Purification : Replace column chromatography with recrystallization or distillation for cost-effective large-scale purification .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., THF limits < 720 ppm) .
Advanced: How does the compound’s fused-ring system impact its spectroscopic properties?
Answer:
- NMR Shifts : The cyclopentane ring induces upfield shifts in H NMR (δ 1.5–2.5 ppm for CH groups) due to ring strain, while the pyrazole ring’s protons appear downfield (δ 7.0–8.5 ppm) .
- UV-Vis Absorption : Conjugation between thiophene and pyrazole rings results in λmax at 270–290 nm, useful for concentration quantification .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for most pyrazole derivatives) .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Advanced: How can structural modifications enhance target selectivity?
Answer:
- Bioisosteric Replacement : Substitute thiophene with furan or selenophene to modulate electronic effects without altering steric bulk .
- Protease-Sensitive Linkers : Introduce cleavable groups (e.g., ester linkages) for targeted release in specific biological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
